Cas no 30186-46-0 (1-tert-butyl-1H-pyrrole-3-carbaldehyde)
1-tert-butyl-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde
- 1H-Pyrrole-3-carboxaldehyde, 1-(1,1-dimethylethyl)-
- 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
- 1-tert-butylpyrrole-3-carbaldehyde
- 1-tert-butyl-1H-pyrrole-3-carbaldehyde(SALTDATA: FREE)
- 1-tert-butyl-3-formylpyrrole
- 1-tert-butyl-pyrrole-3-carbaldehyde
- 1-tert-butyl-pyrrole-3-carboxaldehyde
- 3-formyl-1-t-butylpyrrole
- BB_SC-8681
- Formyl-3-N-tertiobytylpyrrol
- MFCD07801197
- AT39694
- 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, AldrichCPR
- CS-0118509
- 30186-46-0
- SCHEMBL574011
- DTXSID50424535
- Z274531498
- BBL011996
- GRBRIIBLVDTOMG-UHFFFAOYSA-N
- N-t-butylpyrrole-3-carboxaldehyde
- EN300-182682
- VS-03152
- STK947342
- SB62486
- AKOS000102246
- 1-tert-butyl-1H-pyrrole-3-carbaldehyde
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- MDL: MFCD07801197
- Inchi: 1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3
- InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
- SMILES: O=CC1C=CN(C=1)C(C)(C)C
Computed Properties
- Exact Mass: 151.10000
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 0.94
- Boiling Point: 229.9°C at 760 mmHg
- Flash Point: 92.9°C
- Refractive Index: 1.491
- PSA: 22.00000
- LogP: 2.05560
1-tert-butyl-1H-pyrrole-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
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Hazardous Material Identification:
- HazardClass:IRRITANT
1-tert-butyl-1H-pyrrole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-butyl-1H-pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019990-500mg |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 500mg |
2957CNY | 2021-05-07 | ||
| Chemenu | CM274415-1g |
1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95%+ | 1g |
$653 | 2021-08-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00127-1G |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 1g |
¥5233.08 | 2023-11-14 | ||
| Fluorochem | 060910-250mg |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95% | 250mg |
£152.00 | 2022-02-28 | |
| Fluorochem | 060910-1g |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95% | 1g |
£294.00 | 2022-02-28 | |
| Fluorochem | 060910-5g |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95% | 5g |
£994.00 | 2022-02-28 | |
| Fluorochem | 060910-10g |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95% | 10g |
£1732.00 | 2022-02-28 | |
| Chemenu | CM274415-250mg |
1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95%+ | 250mg |
$196 | 2022-03-01 | |
| Chemenu | CM274415-1g |
1-(tert-Butyl)-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
| abcr | AB267900-250 mg |
1-tert-Butyl-1H-pyrrole-3-carbaldehyde |
30186-46-0 | 250mg |
€257.10 | 2023-04-26 |
1-tert-butyl-1H-pyrrole-3-carbaldehyde Suppliers
1-tert-butyl-1H-pyrrole-3-carbaldehyde Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-tert-butyl-1H-pyrrole-3-carbaldehyde
Introduction to 1-tert-butyl-1H-pyrrole-3-carbaldehyde (CAS No. 30186-46-0)
1-tert-butyl-1H-pyrrole-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 30186-46-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a pyrrole core substituted with a tert-butyl group at the 1-position and an aldehyde functionality at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and materials science. The compound's reactivity and stability have positioned it as a key building block for developing novel therapeutic agents and functional materials.
The 1H-pyrrole scaffold is a privileged structure in drug discovery, owing to its prevalence in biologically active natural products and synthetic molecules. The presence of the aldehyde group enhances its utility as a synthetic precursor, enabling condensation reactions with nucleophiles such as amines, hydrazines, and amides. This reactivity is leveraged in the formation of Schiff bases, imines, and other heterocyclic systems, which are integral to designing pharmacophores with desired biological activities.
In recent years, researchers have explored the applications of 1-tert-butyl-1H-pyrrole-3-carbaldehyde in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role as a key intermediate in synthesizing pyrrole-based kinase inhibitors, which are critical in oncology research. The tert-butyl substituent contributes to enhanced metabolic stability and reduced solubility issues, making it an attractive moiety for drug candidates requiring prolonged half-life and controlled release profiles.
Moreover, the compound has found utility in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The pyrrole ring's conjugation with the aldehyde group facilitates electron delocalization, improving charge transport properties in organic electronic devices. Recent advancements in polymer chemistry have utilized derivatives of 1-tert-butyl-1H-pyrrole-3-carbaldehyde to develop high-performance polymers with applications in flexible electronics and photovoltaic devices.
The synthesis of 1-tert-butyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 2-methylpyrrole or 2-formylpyrrole. Key synthetic strategies include Friedel-Crafts acylation followed by reduction or direct alkylation methods to introduce the tert-butyl group. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have improved the efficiency and selectivity of these synthetic routes, enabling scalable production for industrial applications.
From a pharmaceutical perspective, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality allows for facile derivatization into thiazolidines, oxazolidines, and other heterocycles known to exhibit significant biological activity. Preclinical studies have highlighted the structural diversity achievable through modifications at the 1-position and 3-position of the pyrrole ring, underscoring its versatility as a scaffold for drug discovery.
The chemical properties of 1-tert-butyl-1H-pyrrole-3-carbaldehyde, including its solubility profile and thermal stability, have been systematically studied to optimize its use in synthetic protocols. Solvent effects play a crucial role in controlling reaction outcomes; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred for facilitating nucleophilic additions to the aldehyde group. Additionally, protecting group strategies are employed to prevent unwanted side reactions during multi-component syntheses.
In conclusion,1-tert-butyl-1H-pyrrole-3-carbaldehyde (CAS No. 30186-46-0) remains a cornerstone compound in synthetic chemistry due to its reactivity and structural versatility. Its applications span across pharmaceuticals, materials science, and agrochemicals, reflecting its broad utility in modern chemical research. As methodologies for molecular design continue to evolve,this compound will undoubtedly play an increasingly pivotal role in developing next-generation therapeutics and advanced materials.
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